OSIP-486823
Overview
Description
It has been shown to cause growth inhibition, mitotic arrest, and abnormalities in microtubule polymerization in various cancer cell lines, including glioma and prostate cancer cells . CP248 is a novel microtubule-active agent that may be useful in the treatment of glioblastoma and possibly other types of cancer due to its dual effects on protein kinase G and microtubules .
Preparation Methods
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
CP248 undergoes various chemical reactions, including:
Oxidation: CP248 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on CP248.
Substitution: CP248 can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CP248 has several scientific research applications, including:
Chemistry: CP248 is used as a model compound to study the effects of microtubule polymerization and depolymerization.
Biology: CP248 is used to investigate the mechanisms of cell growth inhibition and apoptosis in cancer cell lines.
Medicine: CP248 has potential therapeutic applications in the treatment of glioblastoma and prostate cancer due to its dual effects on protein kinase G and microtubules
Industry: CP248 may be used in the development of new anticancer drugs and treatments.
Mechanism of Action
CP248 exerts its effects through two primary mechanisms:
Microtubule Polymerization: CP248 stabilizes microtubules at low concentrations and depolymerizes them at higher concentrations.
Protein Kinase G Activation: CP248 activates protein kinase G, leading to increased levels of cyclic guanosine monophosphate and subsequent growth inhibition and apoptosis in cancer cells.
Comparison with Similar Compounds
CP248 is similar to other derivatives of exisulind, such as CP461. Both compounds share structural similarities and have been shown to cause growth inhibition and apoptosis in cancer cell lines . CP248 is unique in its ability to cause marked mitotic arrest and abnormalities in microtubule polymerization, making it a promising candidate for the treatment of glioblastoma and other cancers .
Similar compounds include:
Properties
IUPAC Name |
N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FNO4/c1-18-23(12-20-13-26(33-2)29(35-4)27(14-20)34-3)22-11-10-21(30)15-25(22)24(18)16-28(32)31-17-19-8-6-5-7-9-19/h5-15H,16-17H2,1-4H3,(H,31,32)/b23-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLSKIJHJJAEB-FMCGGJTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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